4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine

Description

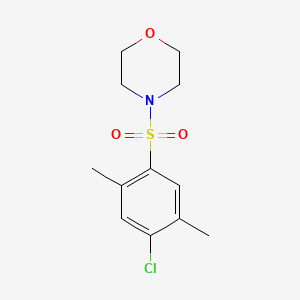

4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted benzene ring via a sulfonyl group. The benzene ring is substituted with chlorine at the 4-position and methyl groups at the 2- and 5-positions. This compound is synthesized through the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with morpholine, a method analogous to the sulfonamide synthesis described in (General Procedure 2, GP2) .

Properties

IUPAC Name |

4-(4-chloro-2,5-dimethylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJPYUYSKMXVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a. Methoxy vs. Methyl Substituents

- However, synthesis yields for 8a (42%) are higher than its 3-chloro isomer (8b, 19%), indicating steric or electronic effects from substituent positioning .

- Its safety data sheet () emphasizes respiratory irritation risks, suggesting chlorination degree impacts hazard profiles .

b. Halogen Position and Number

- Its reactivity as a sulfonyl chloride enables diverse derivatization, contrasting with the stabilized sulfonamide .

Morpholine Ring Modifications

Research Findings and Implications

Substituent Effects on Synthesis : Methoxy-substituted analogs (8a, 8b) demonstrate lower yields compared to methylated precursors, likely due to methoxy groups’ electron-donating effects altering reactivity during sulfonylation .

Safety and Reactivity: Dichlorinated analogs () exhibit heightened hazards, emphasizing the need for careful handling compared to mono-halogenated derivatives .

Morpholine Modifications : Methylation of the morpholine ring () may enhance metabolic stability, a critical factor in pharmaceutical design .

Biological Activity

4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group attached to a chlorinated aromatic moiety. Its chemical structure can be represented as follows:

Antiviral Properties

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine. For instance, compounds with similar structures have demonstrated efficacy against various viruses, including SARS-CoV-2. One study reported that related sulfonamide compounds exhibited an IC50 of 0.8 µM against SARS-CoV-2, indicating strong antiviral activity without significant cytotoxicity (SI = 30.7) .

Table 1: Antiviral Activity of Sulfonamide Compounds

| Compound | Virus Targeted | IC50 (µM) | SI |

|---|---|---|---|

| Compound 22 | SARS-CoV-2 | 0.8 | 30.7 |

| Compound 28 | CMV AD169 | Not specified | Not specified |

| Compound 76 | HSV-1 | Not specified | Not specified |

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that sulfonamides can induce cytotoxicity in cancer cell lines by modulating reactive oxygen species (ROS) levels. For example, one study identified small molecules that increase cellular ROS concentrations, leading to selective cytotoxic effects on cancer cells .

Case Study: Cytotoxicity Induction

In a phenotypic screening study, compounds similar to 4-(4-Chloro-2,5-dimethylbenzenesulfonyl)morpholine were found to induce significant cytotoxicity in various cancer cell lines through ROS modulation. This suggests that the compound may act as a potential therapeutic agent in cancer treatment by exploiting oxidative stress pathways.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often linked to their chemical structure. SAR studies have shown that modifications to the aromatic ring and the sulfonamide group can enhance biological activity. For instance, the presence of chlorine substituents has been associated with increased potency against viral targets .

Interaction with Cellular Targets

Investigations into the molecular targets of these compounds have revealed interactions with key proteins involved in viral replication and cancer cell proliferation. For example, some sulfonamides have been shown to inhibit enzymes critical for viral replication, which could be a mechanism through which they exert their antiviral effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.